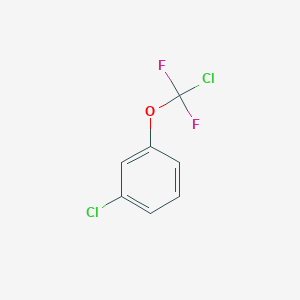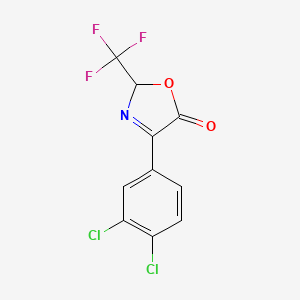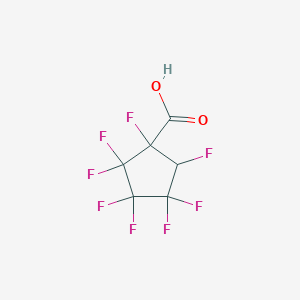
3-(Chlorodifluoromethoxy)chlorobenzene; 90%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorodifluoromethoxy)chlorobenzene (abbreviated as CDMOCB) is an organochlorine compound belonging to the class of halogenated hydrocarbons. It is a colorless liquid with a faint odor, and is usually found in a 90% concentration. CDMOCB has a wide range of applications in the scientific research field due to its unique properties, such as its high solubility in polar solvents, its low volatility, and its low toxicity. In
Aplicaciones Científicas De Investigación
3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in a variety of scientific research applications, such as in the study of organic chemistry, biochemistry, and pharmacology. It is also used in the synthesis of pharmaceuticals and other organic compounds. In addition, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is used in the study of environmental chemistry, as it is a useful reagent for the analysis of chlorinated hydrocarbons.
Mecanismo De Acción
The mechanism of action of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% can react with compounds containing double bonds, such as alkenes and alkynes, to form chlorinated hydrocarbons. This reaction is known as a nucleophilic substitution reaction, and it is believed that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% acts as a nucleophile in this reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% are not well understood. However, it is known that 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is not toxic to humans, and it is not known to cause any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% for laboratory experiments include its high solubility in polar solvents, its low volatility, and its low toxicity. However, the major limitation of using 3-(Chlorodifluoromethoxy)chlorobenzene; 90% is that it is not very reactive and can take a long time to react with other compounds.
Direcciones Futuras
There are many potential future directions for the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90%. One potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% as a reagent in the synthesis of new organic compounds. Another potential direction is the use of 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in the study of environmental chemistry, as it could be used to analyze chlorinated hydrocarbons in the environment. Additionally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of biochemistry and pharmacology, as it could be used to synthesize new pharmaceuticals and other organic compounds. Finally, 3-(Chlorodifluoromethoxy)chlorobenzene; 90% could be used in the study of organic chemistry, as it could be used to synthesize new compounds.
Métodos De Síntesis
3-(Chlorodifluoromethoxy)chlorobenzene; 90% can be synthesized via two different methods. The first method involves the reaction of 1,3-dichloro-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. The second method involves the reaction of 1,3-dibromo-2-fluorobenzene and chlorodifluoromethane in the presence of a catalyst, such as zinc chloride. Both of these methods yield 3-(Chlorodifluoromethoxy)chlorobenzene; 90% in a 90% concentration.
Propiedades
IUPAC Name |
1-chloro-3-[chloro(difluoro)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPPWBEHYSTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)chlorobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%](/img/structure/B6360085.png)
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)

![Poly[3-(octylthio)thiophene-2,5-diyl]](/img/structure/B6360100.png)








